molecular formula C25H21ClFN5O3 B2656436 2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207040-55-8

2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2656436
CAS RN: 1207040-55-8
M. Wt: 493.92
InChI Key: JBGNGYGHHYFADV-UHFFFAOYSA-N
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Description

2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClFN5O3 and its molecular weight is 493.92. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Chemical Properties

Research on compounds with complex structures including pyrazole and oxadiazole moieties often focuses on their synthesis, structural characterization, and chemical properties. For instance, studies have detailed the crystallization and single crystal diffraction analysis to determine the molecular structure of these compounds, emphasizing their planar nature and the orientation of substituent groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021; Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013). These insights are crucial for understanding the reactivity and potential applications of these molecules in various scientific fields.

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of compounds containing pyrazole and oxadiazole rings. These compounds have shown significant efficacy against various bacterial and fungal strains, making them potential candidates for drug development (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009; Ragavan, Vijayakumar, & Kumari, 2010). This suggests that the compound might also possess similar bioactive properties, warranting further investigation into its potential as a therapeutic agent.

Photophysical and Chemosensory Applications

Compounds with pyrazole and oxadiazole structures have also been investigated for their photophysical properties and potential use as chemosensors. For example, the synthesis of pyrazoline derivatives and their application in detecting metal ions through fluorescence changes indicate the versatility of these molecules in sensor technology (Khan, 2020). This highlights the possibility of applying similar compounds in the detection and quantification of environmental or biological analytes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, followed by the introduction of the 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl and 4-butoxyphenyl substituents. The synthesis will involve several steps, including the preparation of intermediate compounds and the use of various reagents and catalysts.", "Starting Materials": [ "4-chloro-3-fluoroaniline", "butyl bromide", "sodium hydride", "2-bromo-4-nitrophenol", "sodium borohydride", "ethyl chloroformate", "2-amino-5-methylpyrazine", "acetic anhydride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "1,2-dibromoethane", "potassium carbonate", "4-butoxyphenol", "1,2-diaminohydrazone", "acetic acid", "sodium nitrite", "copper(I) iodide", "sodium ascorbate", "sodium hydroxide", "methyl iodide", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-4-nitrophenol by reacting 4-chloro-3-fluoroaniline with 2-bromo-4-nitrophenol in the presence of sodium hydride and butyl bromide.", "Step 2: Reduction of 2-bromo-4-nitrophenol to 2-amino-4-bromo-phenol using sodium borohydride.", "Step 3: Protection of the amino group in 2-amino-4-bromo-phenol by reacting with ethyl chloroformate to form 2-(ethoxycarbonyl)amino-4-bromo-phenol.", "Step 4: Synthesis of 2-amino-5-methylpyrazine by reacting 1,2-diaminohydrazone with acetic anhydride and phosphorus oxychloride.", "Step 5: Synthesis of 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl by reacting 2-amino-5-methylpyrazine with sodium azide and sodium methoxide, followed by reaction with 2-(ethoxycarbonyl)amino-4-bromo-phenol in the presence of copper(I) iodide and sodium ascorbate.", "Step 6: Synthesis of 2-(4-butoxyphenyl)-5-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting 2-amino-5-methylpyrazine with 1,2-dibromoethane in the presence of potassium carbonate, followed by reaction with 4-butoxyphenol in the presence of sodium hydroxide and methyl iodide, and finally, reaction with 3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl in the presence of palladium on carbon." ] }

CAS RN

1207040-55-8

Product Name

2-(4-butoxyphenyl)-5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Molecular Formula

C25H21ClFN5O3

Molecular Weight

493.92

IUPAC Name

2-(4-butoxyphenyl)-5-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H21ClFN5O3/c1-2-3-12-34-18-7-4-16(5-8-18)21-14-22-25(33)31(10-11-32(22)29-21)15-23-28-24(30-35-23)17-6-9-19(26)20(27)13-17/h4-11,13-14H,2-3,12,15H2,1H3

InChI Key

JBGNGYGHHYFADV-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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